An In-depth Technical Guide to the Physicochemical Properties of 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze)
An In-depth Technical Guide to the Physicochemical Properties of 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Refrigeration - The Emerging Potential of HFO-1234ze
1,3,3,3-Tetrafluoroprop-1-ene, a hydrofluoroolefin (HFO), is attracting significant attention beyond its established use as a low global warming potential (GWP) refrigerant and blowing agent. Its unique physicochemical properties are paving the way for novel applications in specialized fields, including pharmaceutical and medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,3,3,3-tetrafluoroprop-1-ene, with a particular focus on its isomers, the experimental methodologies for property determination, and its stability profile, offering a valuable resource for researchers and drug development professionals exploring its potential.
This compound exists as two geometric isomers, (E) and (Z), which exhibit distinct physical properties that are crucial to understand for any application. The trans-isomer, (E)-1,3,3,3-tetrafluoroprop-1-ene (HFO-1234ze(E)), is the more commercially prevalent and studied of the two.
Molecular Structure and Isomerism
The foundational step in understanding the properties of 1,3,3,3-tetrafluoroprop-1-ene is to visualize its molecular structure and the arrangement of its atoms. The presence of a carbon-carbon double bond gives rise to geometric isomerism.
Caption: Molecular structures of (E) and (Z) isomers of 1,3,3,3-Tetrafluoroprop-1-ene.
Core Physicochemical Properties: A Comparative Analysis
The seemingly subtle difference in the spatial arrangement of atoms between the (E) and (Z) isomers leads to significant variations in their macroscopic properties. These differences are critical for selecting the appropriate isomer for a specific application.
| Property | (E)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)) | (Z)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(Z)) |
| Molecular Formula | C₃H₂F₄ | C₃H₂F₄ |
| Molecular Weight | 114.04 g/mol [1][2] | 114.04 g/mol [3][4] |
| CAS Number | 29118-24-9[5] | 29118-25-0[3] |
| Normal Boiling Point | -19 °C (-2.2 °F)[6] | 9.8 °C (49.6 °F)[2][7] |
| Melting Point | -156 °C (-249 °F)[1] | No data available |
| Critical Temperature | 109.4 °C (228.9 °F)[1][7] | 153.7 °C (308.7 °F)[2][7] |
| Critical Pressure | 36.36 bar (527.3 psia)[1][7] | No data available |
| Liquid Density (at 25°C) | ~1293 kg/m ³[1] | ~1.219 g/cm³ (at 20°C)[8] |
| Vapor Pressure (at 25°C) | 498.6 kPa (72.3 psia)[1] | Lower than (E)-isomer |
| Solubility in Water | 0.373 g/L[6] | Slightly soluble (1.5 g/L at 25°C)[8] |
The significantly higher boiling point of the (Z)-isomer compared to the (E)-isomer is a direct consequence of its molecular geometry, which results in a larger dipole moment and stronger intermolecular forces. This property makes HFO-1234ze(Z) a candidate for high-temperature heat pump applications, while the lower boiling point of HFO-1234ze(E) makes it more suitable for applications requiring higher volatility.[7][9]
Advanced Physicochemical Properties for In-depth Research
For more specialized applications, a deeper understanding of other physicochemical properties is essential.
| Property | (E)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)) |
| Liquid Heat Capacity (at 25°C) | 1.383 kJ/kg·K[1] |
| Vapor Heat Capacity (at 25°C) | 0.9822 kJ/kg·K[1] |
| Liquid Thermal Conductivity (at 25°C) | 0.0781 W/m·K[1] |
| Vapor Thermal Conductivity (at 25°C) | 0.0136 W/m·K[1] |
| Liquid Viscosity (at 25°C) | 199.4 µPa·s[1] |
| Vapor Viscosity (at 25°C) | 12.2 µPa·s[1] |
| Surface Tension (at 25°C) | ~6.5 mN/m |
Experimental Determination of Key Properties: A Methodological Insight
The accurate determination of physicochemical properties relies on precise and validated experimental techniques. Understanding the principles behind these methods is crucial for interpreting the data and designing further experiments.
Vapor Pressure and Saturated Liquid Density Measurement
A common and highly accurate method for simultaneously measuring vapor pressure and saturated liquid density is the two-sinker densimeter .[10] This apparatus operates on the Archimedes' principle.
Caption: Simplified workflow for a two-sinker densimeter.
Generalized Experimental Protocol for a Two-Sinker Densimeter:
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Sample Preparation and Loading: A high-purity sample of 1,3,3,3-tetrafluoroprop-1-ene is carefully loaded into the measurement cell. The sample is typically degassed to remove any dissolved air, which could affect the measurements.
-
Temperature and Pressure Control: The measurement cell is placed in a thermostatically controlled environment to maintain a precise and stable temperature. The pressure within the cell is controlled and monitored using a high-precision pressure transducer.
-
Buoyancy Measurement: Two sinkers of known mass and volume are suspended in the fluid. A magnetic suspension coupling connects the sinkers to an external balance, which measures the buoyant force acting on each sinker.
-
Data Acquisition: At a given temperature, the pressure (vapor pressure) and the buoyant forces on the two sinkers are recorded.
-
Density Calculation: The density of the fluid is calculated from the difference in the buoyant forces on the two sinkers and their known volumes. By performing measurements at various temperatures, a comprehensive dataset of vapor pressure and saturated liquid density can be obtained.[10]
Spectroscopic Characterization
Spectroscopic data is indispensable for the unambiguous identification and characterization of 1,3,3,3-tetrafluoroprop-1-ene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹⁹F NMR: Due to the presence of fluorine atoms, ¹⁹F NMR is a powerful tool for structural elucidation. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the fluorine nuclei. For the (E)-isomer, distinct signals are observed for the fluorine atom on the double bond and the CF₃ group.[11]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the molecule, such as C=C stretching, C-H stretching, and C-F stretching, which can be used for functional group identification.[12]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural analysis. The mass spectrum of HFO-1234ze(E) shows a molecular ion peak corresponding to its molecular weight.[5][13]
Stability and Reactivity Profile
For any application, particularly in drug development where interaction with other molecules is a key consideration, understanding the stability and reactivity of 1,3,3,3-tetrafluoroprop-1-ene is paramount.
-
Thermal Stability: The (E)-isomer exhibits good thermal stability at moderate temperatures. Studies have shown that it does not decompose at temperatures between 150°C and 200°C.[12] At higher temperatures (above 250°C), isomerization to the (Z)-isomer can occur, and at even higher temperatures (around 400°C), more significant decomposition takes place.[12]
-
Decomposition Products: The primary thermal decomposition products include its isomer, (Z)-1,3,3,3-tetrafluoroprop-1-ene. Under combustion conditions, the main products are carbon dioxide, carbonyl fluoride, and hydrogen fluoride.[6][14]
-
Atmospheric Degradation: In the atmosphere, HFO-1234ze(E) undergoes oxidation, with trifluoroacetaldehyde (CF₃CHO) being a primary initial by-product. Further photolysis of trifluoroacetaldehyde can lead to the formation of trifluoromethane (HFC-23), a potent greenhouse gas, although the yield is small.[15]
Applications in Research and Drug Development
The unique properties of HFO-1234ze(E) make it a compound of interest for specialized applications beyond its traditional uses.
-
Propellant in Metered-Dose Inhalers (MDIs): A significant emerging application is its use as a propellant in MDIs for delivering respiratory medications. Its low GWP makes it an environmentally friendly alternative to traditional hydrofluoroalkane (HFA) propellants. Non-clinical safety assessments have supported its development for this purpose.
-
Fluorinated Building Block in Medicinal Chemistry: Fluorinated organic compounds are of great interest in drug discovery due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The reactive double bond in 1,3,3,3-tetrafluoroprop-1-ene makes it a potential building block for the synthesis of more complex fluorinated molecules for pharmaceutical applications.
Conclusion
1,3,3,3-Tetrafluoroprop-1-ene, particularly the (E)-isomer, is a versatile molecule with a well-characterized physicochemical profile. Its low environmental impact, coupled with its unique properties, is driving its adoption in new and innovative applications, including the pharmaceutical industry. This guide has provided a comprehensive overview of its key properties, the methodologies for their determination, and its stability and reactivity, offering a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.
References
-
Solstice® ze Refrigerant (HFO-1234ze (E)). Honeywell.
-
SOLSTICE® ZE REFRIGERANT (HFO-1234ZE). Honeywell.
-
Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem. National Center for Biotechnology Information.
-
In short about R1234ze. KTH Royal Institute of Technology.
-
The thermal decomposition characteristics of HFO1234ze(E) gas for MV equipment - IEEE Xplore. IEEE.
-
Infrared spectrum (gas (5 hPa), top) and Raman spectra (gas (500 hPa), liquid, solid) of 1. - ResearchGate.
-
In short about R1234ze | KTH - Energy Technology.
-
Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z) - ResearchGate.
-
19F NMR spectra from synthesis of 8b (E‐stereoisomer, δF = –67.09 ppm;... - ResearchGate.
-
Solstice® ze Refrigerant (HFO-1234ze (E)) - Climalife UK.
-
1,3,3,3-Tetrafluoroprop-1-ene - Benchchem.
-
1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 - PubChem. National Center for Biotechnology Information.
-
19F and 1H NMR spectra of halocarbons - PubMed. National Center for Biotechnology Information.
-
(a) ¹⁹F NMR spectrum of E‐4a; (b) ¹⁹F NMR spectrum of Z‐4a. - ResearchGate.
-
(1Z)-1,3,3,3-Tetrafluoro-1-propene [CAS# 29118-25-0] - chemBlink.
-
cis-1,3,3,3-Tetrafluoropropene - Wikipedia.
-
1,3,3,3-Tetrafluoropropene - Wikipedia.
-
1234zeZ, (1Z)-1,3,3,3-Tetrafluoroprop-1-ene | 29118-25-0 - ChemicalBook.
-
(1Z)-1,3,3,3-Tetrafluoroprop-1-ene - Apollo Scientific.
-
1,3,3,3-tetrafluoropropene and its complex with the argon atom. ScienceDirect.
-
19F NMR Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
-
2,3,3,3-Tetrafluoropropene | C3H2F4 | MD Topology | NMR | X-Ray. Automated Topology Builder.
-
Vapor pressures and saturated liquid densities of HFO1234ze(E) at temperatures from (253.343 to 293.318) K | Request PDF - ResearchGate.
-
(E)-1,3,3,3-Tetrafluoropropene - Synquest Labs.
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
-
"Analysis and Detection of HFO-1234ze" by Alberni V. Ruiz and Ben R. Miller.
-
1,3,3,3-TETRAFLUOROPROP-1-ENE | 1645-83-6 - ChemicalBook.
-
HFO-1234ZE. Honeywell.
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
-
(PDF) Structures and Properties of trans‐1,3,3,3‐Tetrafluoro‐ propene (HFO‐1234ze) and 2,3,3,3‐Tetrafluoropropene (HFO‐1234yf) Refrigerants - ResearchGate.
-
Atmospheric and watershed modelling of HFO-1234ze(E) emissions from prospective pressurized metered-dose inhalers - EGUsphere.
-
Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23 - Natural Refrigerants.
-
trans-1,3,3,3-Tetrafluoropropene - Wikipedia.
Sources
- 1. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 2. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 3. 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 | CID 11116025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1234zeZ, (1Z)-1,3,3,3-Tetrafluoroprop-1-ene | 29118-25-0 [chemicalbook.com]
- 5. Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]
- 7. energy.kth.se [energy.kth.se]
- 8. CAS # 29118-25-0, (1Z)-1,3,3,3-Tetrafluoro-1-propene, R 1234ze(Z), Z-1,3,3,3-Tetrafluoropropene, cis-1,1,1,3-Tetrafluoro-2-propene, cis-1,3,3,3-Tetrafluoroprop-1-ene, cis-1,3,3,3-Tetrafluoropropene, cis-HFO 1234ze - chemBlink [chemblink.com]
- 9. In short about R1234ze | KTH [energy.kth.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Analysis and Detection of HFO-1234ze" by Alberni V. Ruiz and Ben R. Miller [digitalcommons.calpoly.edu]
- 14. benchchem.com [benchchem.com]
- 15. Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23 [naturalrefrigerants.com]
